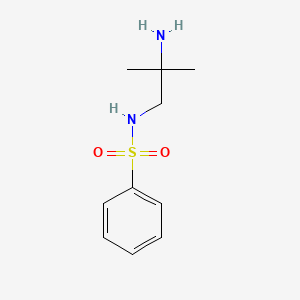

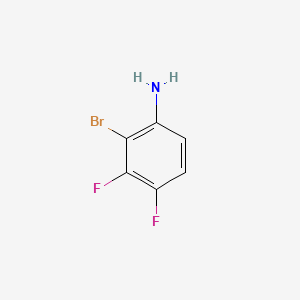

![molecular formula C11H12ClN3O2 B1290419 4-氯-5-乙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯 CAS No. 310442-94-5](/img/structure/B1290419.png)

4-氯-5-乙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯

描述

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of various amide libraries. The structure of this compound suggests that it may have interesting reactivity due to the presence of multiple reactive sites, including the chloro substituent and the triazine ring.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in various studies. For instance, a solid-supported chloro[1,3,5]triazine was developed as a versatile new synthetic auxiliary for the synthesis of amide libraries . Although the specific synthesis of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is not detailed, the methodologies used for similar compounds involve multi-step reactions with careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The structure of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate likely features a similar triazine core with additional substituents that influence its reactivity and physical properties. The structure of a related compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate, was characterized using NMR, HRMS, and FTIR, which are common techniques for determining the structure of organic compounds .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of formamides . This suggests that ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the compound's acidity, basicity, and solubility. The specific properties of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate would need to be determined experimentally, but it can be inferred that the compound is likely to be soluble in organic solvents and may exhibit moderate stability under standard conditions.

科学研究应用

合成与结构表征

4-氯-5-乙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯参与了各种新型化合物的合成。例如,一种相关的化合物,4-(氮丙啶-1-基)-5-甲基吡咯并[1,2-f][1,2,4]三嗪-6-甲酸乙酯,是由 3-甲基-2-氰基吡咯-4-甲酸乙酯合成的。这个过程包括一个 3 步反应,总产率为 43%,中间体和目标产物的结构使用核磁共振、高分辨质谱和傅里叶变换红外光谱技术表征 (万芬·李尔, 2015)。

潜在的 PET 显像剂

在医学影像领域,已经探索了 4-氯-5-乙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯的衍生物。例如,合成了甲基 4-(苯氨基)-吡咯并[2,1-f][1,2,4]三嗪衍生物,作为 p38α 丝裂原活化蛋白激酶显像的潜在 PET 示踪剂。这涉及合成参考标准和相应的先驱物,然后制备放射化学产率为 50-60% 的目标示踪剂 (王敏、高明章、郑强, 2014)。

衍生物的一锅法制备

已经开发了吡咯并[2,1-f][1,2,4]三嗪和吡唑并[5,1-c]嘧啶并[4,5-e][1,2,4]三嗪衍生物的一锅法制备方法。该方法包括 N,N-二甲基二氯亚甲亚胺氯与 1-氨基吡咯-2-腈和 4-氨基-3-氰基吡唑并[5,1-c][1,2,4]三嗪-8-甲酸乙酯的反应,展示了一种合成这些化合物的直接方法 (J. Quintela, M. J. Moreira, C. Peinador, 1996)。

肿瘤细胞中的抗增殖活性

在肿瘤学研究中,已经合成了新型吡咯并三嗪衍生物,包括 4-氯-5-乙基吡咯并[2,1-f][1,2,4]三嗪-6-甲酸乙酯,并评估了它们对人肿瘤细胞的抗增殖活性。这些化合物对某些肿瘤细胞表现出选择性抑制作用,表明它们作为高效低毒抗肿瘤剂的潜力 (张亚玲、马莎莎、李夏冰、侯强、吕梦娇、郝云霞、王文、李波, 2018)。

属性

IUPAC Name |

ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-3-7-8(11(16)17-4-2)5-15-9(7)10(12)13-6-14-15/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCOYJRUMINHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NC=NN2C=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635097 | |

| Record name | Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

CAS RN |

310442-94-5 | |

| Record name | Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

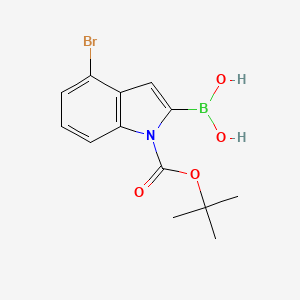

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)